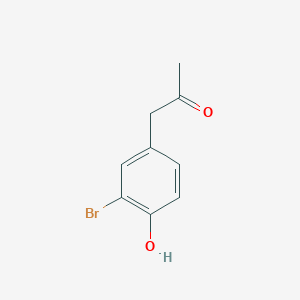

1-(3-Bromo-4-hydroxyphenyl)propan-2-one

Description

1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an aromatic hydroxyketone characterized by a propan-2-one backbone substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. Its molecular formula is C₉H₉BrO₂ (molecular weight: 229.07 g/mol).

Propriétés

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMOZOKYYWZPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group . The reaction conditions typically involve the use of bromine and a suitable catalyst such as aluminum chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(3-Bromo-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products: Depending on the reaction conditions and reagents used, the major products can include 1-(3-hydroxyphenyl)propan-2-one, 1-(3-amino-4-hydroxyphenyl)propan-2-one, and various other derivatives.

Applications De Recherche Scientifique

1-(3-Bromo-4-hydroxyphenyl)propan-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(3-Bromo-4-fluorophenyl)propan-2-one

- Molecular Formula : C₉H₈BrFO

- Molecular Weight : 231.06 g/mol

- Key Differences : The hydroxyl group (-OH) in the target compound is replaced by fluorine (-F). This substitution reduces hydrogen-bonding capacity and polarity, likely decreasing solubility in polar solvents compared to the hydroxylated analog. The fluorine atom’s electronegativity may also alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one

- Molecular Formula : C₁₆H₁₃ClI₂O₂

- Molecular Weight : 563.54 g/mol

- Key Differences: This compound features a dihalogenated (Cl, I) phenyl ring and a methoxy-substituted phenyl group. The methoxy group enhances lipophilicity, impacting bioavailability in pharmaceutical contexts .

1-(3,5-Dibromo-4-hydroxyphenyl)-1-dodecanone

- Molecular Formula : C₁₈H₂₆Br₂O₂

- Molecular Weight : 466.21 g/mol

- Key Differences: The extended dodecanone chain increases hydrophobicity, making this compound less water-soluble than 1-(3-Bromo-4-hydroxyphenyl)propan-2-one. The additional bromine at the 5-position amplifies electron-withdrawing effects, which could stabilize negative charge development in deprotonation reactions .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₀BrClO

- Molecular Weight : 269.54 g/mol

- Key Differences: The bromine is on the propanone chain rather than the aromatic ring, and a chloro-methyl group substitutes the phenyl ring. This positioning may favor nucleophilic attacks at the carbonyl carbon due to reduced steric hindrance.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(3-Bromo-4-hydroxyphenyl)propan-2-one | C₉H₉BrO₂ | 229.07 | -Br (3), -OH (4) | Polar, hydrogen-bonding capability |

| 1-(3-Bromo-4-fluorophenyl)propan-2-one | C₉H₈BrFO | 231.06 | -Br (3), -F (4) | Reduced polarity, higher lipophilicity |

| 1-(5-Chloro-2,3-diiodophenyl)-... | C₁₆H₁₃ClI₂O₂ | 563.54 | -Cl (5), -I (2,3), -OCH₃ (4) | High steric hindrance, low solubility |

| 1-(3,5-Dibromo-4-hydroxyphenyl)-dodecanone | C₁₈H₂₆Br₂O₂ | 466.21 | -Br (3,5), -OH (4), C₁₂ chain | Highly hydrophobic, stable deprotonation |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C₁₀H₁₀BrClO | 269.54 | -Br (propanone), -Cl (3), -CH₃ (4) | Enhanced electrophilicity at carbonyl |

Research Findings and Implications

- Synthetic Routes: The target compound’s analogs are synthesized via diverse methods. For example, 1-(5-chloro-2,3-diiodophenyl)-propan-2-one derivatives are prepared via palladium-catalyzed domino reactions , whereas 1-(3-bromo-4-fluorophenyl)propan-2-one may involve Friedel-Crafts acylation or halogenation steps. The hydroxyl group in the target compound likely necessitates protection/deprotection strategies during synthesis.

- Reactivity : The hydroxyl group in 1-(3-Bromo-4-hydroxyphenyl)propan-2-one facilitates hydrogen bonding and participation in acid-base reactions, unlike its fluorinated or methylated analogs. Bromine’s position para to the hydroxyl group may direct electrophilic substitution to the ortho position.

- Applications : Brominated hydroxyketones are intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The fluorine-substituted analog might exhibit enhanced metabolic stability in drug design, while the diiodo-chloro derivative could serve as a heavy-atom reagent in crystallography.

Activité Biologique

1-(3-Bromo-4-hydroxyphenyl)propan-2-one, with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol, is a compound that has garnered attention in organic synthesis and pharmacology. Its unique structure, featuring a brominated aromatic ring alongside hydroxyl and ketone functional groups, suggests potential biological activities, particularly in anti-inflammatory and antigonadotropic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- CAS Number : 655237-87-9

The compound is characterized by its reactivity due to the presence of the bromine atom and the ability to form hydrogen bonds through the hydroxyl group. These properties enhance its potential as an intermediate in synthesizing more complex organic molecules.

Anti-inflammatory Effects

Research indicates that ketoamine compounds, including 1-(3-Bromo-4-hydroxyphenyl)propan-2-one, exhibit anti-inflammatory properties. This activity is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents. The specific mechanisms through which this compound exerts its anti-inflammatory effects remain to be fully elucidated, but they may involve modulation of inflammatory pathways and cytokine production.

Antigonadotropic Activity

The compound has also been noted for its potential as an antigonadotropin. In experimental settings, administration to organisms has shown effects on gonadotropin activity, which could have implications for reproductive health and hormonal regulation. Further studies are needed to clarify the precise mechanisms and therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through several methods. A notable synthetic route involves the reaction of 3-bromo-4-hydroxyphenylacetic acid with sodium acetate and acetic anhydride, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid:

- Stage 1 : Mix 3-bromo-4-hydroxyphenylacetic acid with sodium acetate in acetic anhydride; reflux for 21 hours.

- Stage 2 : Adjust pH to 11 using sodium hydroxide; reflux for 1 hour.

- Stage 3 : Acidify to pH 6 with hydrochloric acid; extract with ethyl acetate .

This method yields approximately 79% of the desired product.

Comparative Analysis

To understand the biological activity of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Ethanone group instead of propan-2-one | Limited studies available |

| 2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol | Additional bromine atoms | Potentially enhanced reactivity |

| 1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Dimethylamino group | Antioxidant properties reported |

This table illustrates how variations in structure can influence biological activity, highlighting the unique characteristics of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.